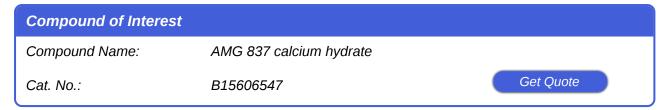




# Application Notes and Protocols: AMG 837 Calcium Hydrate

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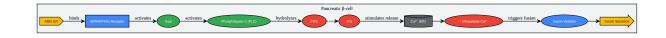


For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and pharmacological data for **AMG 837 calcium hydrate**, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3][4][5] AMG 837 enhances glucose-stimulated insulin secretion, highlighting its potential as a therapeutic agent for type 2 diabetes.[1][2][4][6]

### **Mechanism of Action and Signaling Pathway**

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic  $\beta$ -cells.[1][2][7] The activation of GPR40 by AMG 837 is coupled to the Gaq signaling pathway.[2][8] This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol 1,4,5-triphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca<sup>2+</sup>).[1][7][8] The elevated intracellular Ca<sup>2+</sup> levels, in a glucose-dependent manner, potentiate the secretion of insulin from pancreatic  $\beta$ -cells.[1][7]





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**Figure 1:** AMG 837 signaling cascade in pancreatic  $\beta$ -cells.

## **Quantitative Data Summary**

The following tables summarize the in vitro potency and pharmacokinetic properties of AMG 837.

Table 1: In Vitro Activity of AMG 837

Assay Type	Species/Cell Line	Parameter	Value (nM)	Notes
Ca²+ Flux (Aequorin)	Human (CHO cells)	EC50	13.5 ± 0.8	Partial agonist activity.[1][9]
Mouse (CHO cells)	EC50	22.6 ± 1.8		
Rat (CHO cells)	EC50	31.7 ± 1.8		
Dog (CHO cells)	EC50	71.3 ± 5.8		
Rhesus Monkey (CHO cells)	EC50	30.6 ± 4.3		
Inositol Phosphate Accumulation	A9_GPR40 cell line	EC50	7.8 ± 1.2	
GTPyS Binding	-	EC50	-	Consistent with IP accumulation potency.[1]
Insulin Secretion	Isolated Mouse Islets	EC50	142 ± 20	Glucose- dependent activity.[7][10][11]
[³H]AMG 837 Binding	Human FFA1 Receptor	plC50	8.13	[10][11]



Table 2: Effect of Human Serum Albumin (HSA) on AMG 837 Activity

Assay Condition	Parameter	Value (nM)	Fold Shift in Potency
0.01% HSA	EC50	13.5 ± 0.8	-
0.625% Delipidated HSA	EC50	210 ± 12	~16-fold
100% Human Serum	EC50	2,140 ± 310	~180-fold

Note: AMG 837 exhibits extensive binding to plasma proteins (98.7% bound in human plasma), which reduces its potency in the presence of serum.[1][7]

Table 3: Pharmacokinetic Profile of AMG 837 in Rats

Parameter	Value	Dosing
Oral Bioavailability (%F)	84%	0.5 mg/kg (single oral dose)[1] [2][10]
C <sub>max</sub> (Total Plasma)	1.4 μΜ	0.5 mg/kg (single oral dose)[1] [2][10]

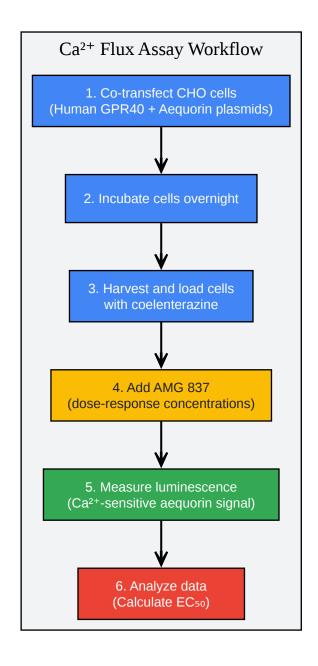
## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## In Vitro Ca<sup>2+</sup> Flux Assay (Aequorin Method)

This protocol measures changes in intracellular calcium concentration upon GPR40 activation by AMG 837.





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**Figure 2:** Workflow for the GPR40 aequorin Ca<sup>2+</sup> flux assay.

### Methodology:

 Cell Culture and Transfection: CHO cells are transiently co-transfected with an expression plasmid for human GPR40 and a plasmid for the Ca<sup>2+</sup>-sensitive bioluminescent protein aequorin.[1]



- Cell Preparation: Following incubation, cells are harvested and loaded with the aequorin substrate, coelenterazine.
- Compound Addition: Cells are exposed to varying concentrations of AMG 837. Assays should be performed in the presence of a low concentration of human serum albumin (e.g., 0.01% w/v) to minimize non-specific binding.[2][7]
- Signal Detection: The light emission from the aequorin-Ca<sup>2+</sup> interaction is measured using a luminometer.
- Data Analysis: The dose-response curve is plotted, and the EC<sub>50</sub> value is calculated to determine the potency of AMG 837.[1]

### **Inositol Phosphate (IP) Accumulation Assay**

This assay quantifies the accumulation of a key second messenger, inositol phosphate, following Gq-coupled receptor activation.

### Methodology:

- Cell Line: A stable cell line expressing GPR40 (e.g., A9 GPR40) is used.[1][7]
- Cell Labeling: Cells are labeled with [3H]-myo-inositol overnight to incorporate the radiolabel into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>).
- Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of AMG 837.
- Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.
- Quantification: The amount of [<sup>3</sup>H]-inositol phosphates is quantified using scintillation counting.
- Data Analysis: Dose-response curves are generated to calculate the EC50 value.[1]

## Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets



This ex vivo protocol assesses the direct effect of AMG 837 on insulin secretion from primary pancreatic islets.

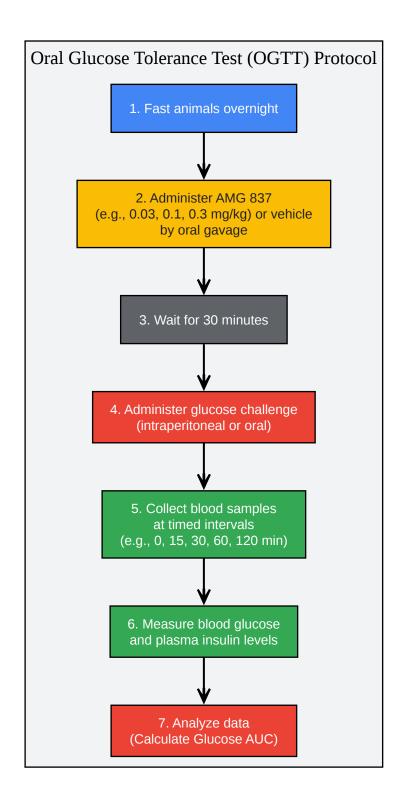
### Methodology:

- Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion.[12]
- Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
- Stimulation: Islets are then incubated with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence of varying concentrations of AMG 837 (1 nM to 10 μM).[10][11]
- Supernatant Collection: After the incubation period, the supernatant is collected.
- Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.
- Data Analysis: The potentiation of GSIS by AMG 837 is determined, and an EC<sub>50</sub> value is calculated. The glucose dependency of AMG 837's effect can be confirmed by running parallel experiments at low glucose concentrations, where the compound should have minimal effect.[7]

### In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This in vivo protocol evaluates the effect of AMG 837 on glucose disposal and insulin secretion in a physiological context.





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**Figure 3:** Standard workflow for an in vivo oral glucose tolerance test.

Methodology:



- Animal Model: Use normal rats (e.g., Sprague-Dawley) or a diabetic model (e.g., Zucker fatty rats).[1][2]
- Acclimation and Fasting: Animals are acclimated and then fasted overnight prior to the experiment.
- Dosing: AMG 837 is administered by oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) 30 minutes before the glucose challenge.[1][2][10][11] A vehicle control group is included.
- Glucose Challenge: A bolus of glucose is administered either orally or via intraperitoneal injection.
- Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge.
- Analysis: Blood glucose is measured immediately. Plasma is separated for subsequent measurement of insulin levels.
- Data Interpretation: The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. Insulin levels are analyzed to confirm the mechanism of action.[10]

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### Methodological & Application





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